molecular formula C21H32O5 B12734930 3alpha,5alpha-Tetrahydroaldosterone CAS No. 6251-75-8

3alpha,5alpha-Tetrahydroaldosterone

Cat. No.: B12734930
CAS No.: 6251-75-8
M. Wt: 364.5 g/mol
InChI Key: YWTDWORQGPLRLL-AMFFCYTCSA-N
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Description

Contextualization within Aldosterone (B195564) Metabolism Research

Historical Perspectives on Aldosterone Metabolite Identification

The journey to identify aldosterone and its metabolites was a significant chapter in endocrine research. In the early 1950s, aldosterone itself was isolated and identified as the major steroid regulating electrolyte balance. researchgate.net The initial challenge was to isolate this potent hormone from complex biological extracts. nih.govthieme-connect.comresearchgate.net Subsequent research focused on understanding how the body processes and eliminates aldosterone, leading to the identification of its various metabolites. thieme-connect.com The techniques available at the time required large quantities of steroids to identify these metabolites, which were often isolated from urine after administering high doses of aldosterone. thieme-connect.com Through these early investigations, researchers established that the primary metabolic process is the reduction of the A-ring of the steroid nucleus, leading to the formation of tetrahydro metabolites. thieme-connect.comoup.com

Current Significance in Steroid Metabolomics

In the contemporary field of steroid metabolomics, the analysis of the complete steroid profile in biological samples offers a powerful tool for diagnosing and understanding various endocrine disorders. endocrine-abstracts.orguzh.chnih.gov The quantification of aldosterone metabolites, including 3alpha,5alpha-tetrahydroaldosterone, provides a more integrated picture of aldosterone production and metabolism than measuring aldosterone alone. nih.govthieme-connect.comresearchgate.netnih.gov This is because plasma aldosterone levels can fluctuate significantly, while its urinary metabolites reflect the total secretion over a 24-hour period. nih.gov Urinary steroid metabolomics, often performed using gas chromatography-mass spectrometry (GC-MS), allows for the simultaneous measurement of numerous steroid metabolites, providing a comprehensive "fingerprint" of adrenal steroid production. endocrine-abstracts.orgnih.govresearchgate.net This approach has shown promise in the diagnosis and subtyping of conditions like primary aldosteronism. endocrine-abstracts.orguzh.ch

Stereoisomeric Relationship with Other Tetrahydroaldosterone (B195565) Metabolites

The reduction of aldosterone's A-ring can result in several stereoisomers of tetrahydroaldosterone, each with a unique three-dimensional structure. These isomers are distinguished by the orientation of the hydrogen atom at the 5-position (alpha or beta) and the hydroxyl group at the 3-position (alpha or beta). nih.gov

Distinction from 3alpha,5beta-Tetrahydroaldosterone

The most significant distinction lies between the 5-alpha and 5-beta reduced metabolites. 3alpha,5beta-Tetrahydroaldosterone is the most abundant metabolite of aldosterone, accounting for a substantial portion of its secretory rate. thieme-connect.comthieme-connect.com In contrast, this compound is formed in smaller quantities. thieme-connect.comthieme-connect.com This difference in abundance is a key feature of aldosterone metabolism. thieme-connect.com While both are products of hepatic and renal metabolism, the enzymatic pathways favor the formation of the 5-beta isomer. thieme-connect.com

Comparison with 3beta,5alpha-Tetrahydroaldosterone and 3beta,5beta-Tetrahydroaldosterone

In addition to the 3-alpha hydroxyl isomers, 3-beta hydroxyl isomers of tetrahydroaldosterone also exist. Both 3beta,5alpha-tetrahydroaldosterone and 3beta,5beta-tetrahydroaldosterone are considered minor metabolites of aldosterone. thieme-connect.com Research has shown that the 5α-reduced metabolites, including 3β,5α-tetrahydroaldosterone, may possess some mineralocorticoid activity, although significantly less than aldosterone itself. nih.gov For instance, 3beta,5alpha-tetrahydroaldosterone has shown a higher competitive activity for the mineralocorticoid receptor compared to 3beta,5beta-tetrahydroaldosterone. nih.gov

Table 1: Comparison of Tetrahydroaldosterone Stereoisomers

Stereoisomer Relative Abundance Key Distinguishing Feature
This compound Minor 5-alpha reduction of the A-ring
3alpha,5beta-Tetrahydroaldosterone Major 5-beta reduction of the A-ring
3beta,5alpha-Tetrahydroaldosterone Minor 3-beta hydroxyl group and 5-alpha reduction
3beta,5beta-Tetrahydroaldosterone Minor 3-beta hydroxyl group and 5-beta reduction

Properties

CAS No.

6251-75-8

Molecular Formula

C21H32O5

Molecular Weight

364.5 g/mol

IUPAC Name

(3R,5S,8S,9S,10S,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde

InChI

InChI=1S/C21H32O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h11-17,19,22,24-25H,2-10H2,1H3/t12-,13+,14-,15-,16+,17-,19+,20-,21+/m0/s1

InChI Key

YWTDWORQGPLRLL-AMFFCYTCSA-N

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O)O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways

Precursor Steroids in 3alpha,5alpha-Tetrahydroaldosterone Synthesis

The direct precursor for the synthesis of this compound is aldosterone (B195564) . nih.gov Aldosterone is a steroid hormone produced in the zona glomerulosa of the adrenal cortex. thieme-connect.comthieme-connect.com Its synthesis is regulated by the renin-angiotensin-aldosterone system, plasma potassium levels, and to a lesser extent, by adrenocorticotropic hormone (ACTH). thieme-connect.comnih.gov

The conversion of aldosterone to this compound involves a two-step reduction of the A-ring of the steroid nucleus. This process begins with the irreversible reduction of the double bond between carbons 4 and 5, a reaction catalyzed by the enzyme 5alpha-reductase . oup.comwikipedia.orgnih.gov This initial step yields 5alpha-dihydroaldosterone (5alpha-DHAldo). oup.com Subsequently, the 3-keto group of 5alpha-dihydroaldosterone is reduced by a 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) to a 3alpha-hydroxy group, resulting in the formation of this compound. nih.gov

Sites of this compound Formation

The transformation of aldosterone into its reduced metabolites, including this compound, occurs in various tissues throughout the body, with the liver being the primary site.

The liver is the principal organ responsible for the metabolic clearance of aldosterone from circulation. thieme-connect.comthieme-connect.comscispace.com Most of the aldosterone that passes through the liver is rapidly metabolized. scispace.com Hepatic metabolism involves the reduction of the A-ring to form tetrahydroaldosterone (B195565) derivatives. thieme-connect.comthieme-connect.combasicmedicalkey.com The liver contains the necessary enzymes, including 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase, located in subcellular fractions like the microsomes and cytosol, to carry out this conversion. oup.comnih.gov When aldosterone is incubated with liver homogenates, 3alpha,5beta-tetrahydroaldosterone is the main metabolite, but this compound is also formed. thieme-connect.comthieme-connect.com

While the liver is the main site of aldosterone metabolism, extra-hepatic tissues also contribute to the formation of reduced metabolites. nih.govresearchgate.net The kidney, in particular, is a significant site of extra-hepatic aldosterone metabolism. thieme-connect.comoup.comnih.govresearchgate.net Aldosterone is rapidly metabolized in the kidney, where both reduced and more polar metabolites are formed. oup.com The enzymes required for the reduction of aldosterone, including 5alpha-reductase, are present in the kidney. oup.com This intra-renal metabolism may play a role in modulating the local action of aldosterone. ahajournals.org

Comparative Analysis of 5alpha- and 5beta-Reduction Pathways in Aldosterone Metabolism

The initial and irreversible step in the hepatic and extra-hepatic catabolism of aldosterone is the reduction of the A-ring, which can follow two distinct stereochemical pathways: 5alpha-reduction and 5beta-reduction. thieme-connect.comoup.com These pathways are catalyzed by 5alpha-reductase and 5beta-reductase, respectively, leading to the formation of 5alpha-dihydroaldosterone and 5beta-dihydroaldosterone. oup.comwikipedia.org

Subsequent reduction of the 3-keto group by 3-hydroxysteroid dehydrogenases results in four possible tetrahydroaldosterone isomers:

This compound

3beta,5alpha-tetrahydroaldosterone

3alpha,5beta-tetrahydroaldosterone

3beta,5beta-tetrahydroaldosterone thieme-connect.comthieme-connect.com

In humans, the 5beta-reduction pathway is generally predominant, making 3alpha,5beta-tetrahydroaldosterone the most abundant urinary metabolite of aldosterone, accounting for about 30-50% of the secreted aldosterone. thieme-connect.comthieme-connect.comnih.govnih.gov Smaller quantities of this compound are also excreted. thieme-connect.comthieme-connect.com

Table 1: Key Enzymes in Aldosterone Reduction

EnzymePathwaySubstrateProduct
5alpha-Reductase5alpha-ReductionAldosterone5alpha-Dihydroaldosterone
5beta-Reductase5beta-ReductionAldosterone5beta-Dihydroaldosterone
3alpha-Hydroxysteroid Dehydrogenase5alpha-Reduction5alpha-DihydroaldosteroneThis compound
3alpha-Hydroxysteroid Dehydrogenase5beta-Reduction5beta-Dihydroaldosterone3alpha,5beta-Tetrahydroaldosterone

Dietary sodium intake, a primary regulator of aldosterone synthesis, also significantly influences the metabolic pathways of aldosterone in peripheral tissues. oup.comnih.govoup.com Studies in rats have demonstrated that the balance between the 5alpha- and 5beta-reductase pathways is altered by changes in dietary sodium. oup.comnih.gov

A low-sodium diet stimulates the 5alpha-reductase pathway. This leads to increased synthesis of 5alpha-dihydroaldosterone and subsequently 3beta,5alpha-tetrahydroaldosterone. oup.comnih.gov

A high-sodium diet , conversely, causes a significant increase in the activity of the 5beta-reductase pathway, resulting in higher production of 5beta-reduced metabolites, primarily 3alpha,5beta-tetrahydroaldosterone. oup.comnih.gov

This regulation of aldosterone metabolism by dietary sodium suggests a complex interplay between the synthesis and catabolism of this potent mineralocorticoid, which may have important physiological implications for sodium balance and blood pressure control. oup.comahajournals.orgahajournals.org

Table 2: Effect of Dietary Sodium on Aldosterone Metabolism in Rats

Dietary Sodium LevelPredominant Reductase PathwayKey Metabolites Increased
Low5alpha-Reductase5alpha-Dihydroaldosterone, 3beta,5alpha-Tetrahydroaldosterone
High5beta-Reductase3alpha,5beta-Tetrahydroaldosterone

Conjugation and Excretion Pathways of Tetrahydroaldosterones

Following their formation in the liver and other tissues, the tetrahydroaldosterone metabolites, including this compound, undergo conjugation to increase their water solubility and facilitate their excretion. thieme-connect.comthieme-connect.combasicmedicalkey.comresearchgate.net The primary conjugation reaction is glucuronidation , where a glucuronic acid molecule is attached to the steroid. thieme-connect.comthieme-connect.comresearchgate.net

The resulting tetrahydroaldosterone glucuronides are then transported to the kidneys, where they are filtered and excreted in the urine. thieme-connect.combasicmedicalkey.com The measurement of urinary tetrahydroaldosterone glucuronide, particularly the major metabolite 3alpha,5beta-tetrahydroaldosterone-3-glucuronide, is considered a reliable index of the total daily secretion of aldosterone. researchgate.netnih.govthieme-connect.com A smaller fraction of aldosterone is conjugated in the kidney at the C18 position to form aldosterone-18-oxo-glucuronide, which is also excreted in the urine. thieme-connect.comthieme-connect.comresearchgate.netthieme-connect.com

In some instances, unconjugated (free) reduced metabolites of aldosterone, such as 3alpha,5beta-tetrahydroaldosterone, can be found in the urine, and their levels may be elevated in certain conditions, potentially indicating alterations in the conjugation process. nih.gov

Glucuronidation Reactions

To increase water solubility and facilitate excretion, steroid metabolites like this compound undergo conjugation reactions. The primary conjugation pathway for tetrahydroaldosterone metabolites is glucuronidation. thieme-connect.comthieme-connect.com This process involves the enzymatic addition of a glucuronic acid moiety to the steroid molecule.

While the glucuronidation of the most abundant aldosterone metabolite, 3alpha,5beta-tetrahydroaldosterone, to form 3alpha,5beta-tetrahydroaldosterone-3-glucuronide is a well-documented process primarily occurring in the liver, specific details regarding the enzymes responsible for the glucuronidation of the 3alpha,5alpha isomer are less extensively characterized. researchgate.netthieme-connect.com However, it is established that tetrahydroaldosterones, as a class, are conjugated with glucuronic acid before being excreted. thieme-connect.comthieme-connect.com

Urinary Excretion Profiles

Following conjugation, the resulting water-soluble glucuronide conjugates are transported to the kidneys for elimination from the body via urine. The analysis of urinary steroid profiles is a critical tool for understanding aldosterone metabolism.

Research has confirmed the presence of this compound in urine, although it is found in smaller quantities compared to its 5beta-isomer, 3alpha,5beta-tetrahydroaldosterone, which is the most abundant metabolite of aldosterone. thieme-connect.comthieme-connect.com The excretion of 3alpha,5beta-tetrahydroaldosterone can account for approximately 30-50% of the aldosterone secretion rate. thieme-connect.comthieme-connect.com The profile of urinary metabolites provides an integrated picture of aldosterone production and metabolism.

Table 1: Relative Urinary Excretion of Aldosterone Metabolites

MetaboliteRelative Abundance in UrineMetabolic Pathway Note
3alpha,5beta-TetrahydroaldosteroneMost abundant (approx. 30-50% of secreted aldosterone) thieme-connect.comthieme-connect.comMajor liver metabolite, excreted as a glucuronide conjugate. researchgate.netthieme-connect.comthieme-connect.com
Aldosterone-18-oxo-glucuronideSignificant metaboliteFormed in the kidney. researchgate.netthieme-connect.com
This compoundMinor metabolite thieme-connect.comthieme-connect.comFormed from 5alpha-dihydroaldosterone; excreted as a glucuronide conjugate. nih.govthieme-connect.comthieme-connect.com
3beta,5alpha-tetrahydroaldosteroneMinor metabolite nih.govDetected as an aglycone in the monoglucosiduronate fraction in some studies. nih.gov
Free AldosteroneVery small fractionRepresents a tiny percentage of total aldosterone secretion. nih.gov

Enzymology of 3alpha,5alpha Tetrahydroaldosterone Formation and Transformation

Role of Steroid 5-alpha-Reductase Isoenzymes in A-Ring Reduction

The initial and rate-limiting step in the formation of 3alpha,5alpha-tetrahydroaldosterone is the irreversible reduction of the double bond between carbons 4 and 5 (Δ4,5) in the A-ring of aldosterone (B195564). karger.com This reaction is catalyzed by steroid 5-alpha-reductase (SRD5A) isoenzymes, which utilize NADPH as a cofactor to stereospecifically add a hydride anion to the 5-alpha position. karger.com This conversion yields the intermediate, 5alpha-dihydroaldosterone.

Aldosterone is a known substrate for 5-alpha-reductase enzymes. karger.comwikipedia.orgunimi.it There are three primary isoenzymes of 5-alpha-reductase in humans, each encoded by a different gene and exhibiting distinct tissue distribution patterns. karger.commdpi.com

SRD5A1 (Type 1): This isoenzyme is highly expressed in the liver and skin. karger.comeurofinsdiscovery.com Its prevalence in the liver makes it a key player in the systemic metabolism and clearance of various steroid hormones, including aldosterone. karger.com

SRD5A2 (Type 2): This is the major isoenzyme found in androgen-target tissues such as the prostate, seminal vesicles, and hair follicles. karger.comeurofinsdiscovery.com It is responsible for the local conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT) and also contributes to the metabolism of other steroids. nih.gov

SRD5A3 (Type 3): This isoenzyme is also involved in steroid reduction and is required for the synthesis of dolichol, a compound essential for protein glycosylation. karger.comnih.gov

Table 1: Steroid 5-alpha-Reductase Isoenzymes

Isoenzyme Gene Primary Tissue Locations
5α-Reductase 1 SRD5A1 Liver, Skin karger.comeurofinsdiscovery.com
5α-Reductase 2 SRD5A2 Prostate, Seminal Vesicles, Hair Follicles, Liver karger.comeurofinsdiscovery.com
5α-Reductase 3 SRD5A3 Multiple tissues karger.comnih.gov

The activity of 5-alpha-reductase enzymes is subject to regulation by various factors. Studies in rats have demonstrated that dietary sodium intake can modulate aldosterone metabolism pathways. Specifically, a low-sodium diet has been shown to stimulate the 5-alpha-reductase pathway in the liver, leading to increased synthesis of 5alpha-reduced metabolites. nih.govoup.comoup.com Conversely, a high-sodium diet tends to favor the 5-beta-reductase pathway. nih.gov

Pharmacological inhibition is another key aspect of regulation. 5-alpha-reductase inhibitors, such as finasteride (B1672673) (a specific inhibitor of SRD5A2) and dutasteride (B1684494) (a dual inhibitor of SRD5A1 and SRD5A2), are used clinically and can significantly alter the metabolism of androgens, glucocorticoids, and mineralocorticoids. wikipedia.orgnih.govresearchgate.net In contrast, glycyrrhetinic acid, a component of licorice known to inhibit other steroid-metabolizing enzymes, does not appear to affect microsomal 5-alpha-reductase activity. nih.gov

Function of 3alpha-Hydroxysteroid Dehydrogenases (AKR1C Family) in 3-Keto Reduction

Following the A-ring reduction of aldosterone to 5alpha-dihydroaldosterone, the second step in forming this compound is the reduction of the 3-keto group to a 3alpha-hydroxyl group. This reaction is catalyzed by members of the aldo-keto reductase (AKR) superfamily, specifically the AKR1C subfamily, which function as 3alpha-hydroxysteroid dehydrogenases (3alpha-HSDs). nih.govfrontiersin.orgoup.com These enzymes are also NADPH-dependent. frontiersin.org

The reduction of the 3-oxo group on the steroid nucleus by AKR1C enzymes is highly stereospecific. nih.gov Product characterization has shown that these enzymes predominantly favor the formation of 3alpha-hydroxy steroids. nih.gov This stereochemical preference is crucial in determining the biological activity of the resulting metabolite. The catalytic mechanism for these enzymes typically involves a conserved tetrad of amino acids (Asp, Tyr, Lys, His) at the active site. nih.gov

The four human AKR1C enzymes (AKR1C1, AKR1C2, AKR1C3, and AKR1C4) have distinct but sometimes overlapping substrate specificities and patterns of tissue expression. This differential expression is fundamental to the concept of "intracrinology," where individual tissues can locally regulate the concentration and activity of steroid hormones. oup.comresearchgate.netnih.gov

AKR1C4 (Type 1 3α-HSD): This enzyme is expressed predominantly in the human liver. frontiersin.orggithub.io It plays a major role in the hepatic inactivation of circulating steroid hormones by converting them to their 3alpha-hydroxysteroid forms. github.iomdpi.com Its expression in the liver is regulated by the nuclear hormone receptor LXRα. github.io

AKR1C2 (Type 3 3α-HSD): In contrast to the liver-specific AKR1C4, AKR1C2 is expressed more widely in peripheral tissues, including the adrenal glands, prostate, and brain. oup.com This distribution suggests it plays a significant role in the intracrine control of active hormone levels in these specific tissues. oup.com

AKR1C1 (20α(3α)-HSD) and AKR1C3 (Type 2 3α(17β)-HSD): These enzymes also possess 3-ketosteroid reductase activity, although they are often associated with the metabolism of other steroids like progesterone (B1679170) and androgens. mdpi.com Their tissue-specific expression contributes to the complex local regulation of steroid action. frontiersin.org

Table 2: Key Human AKR1C Family Enzymes in Steroid Metabolism

Enzyme Common Name Primary Function/Activity Key Tissue Locations
AKR1C4 Type 1 3α-HSD 3-ketosteroid reductase Liver frontiersin.orggithub.iomdpi.com
AKR1C2 Type 3 3α-HSD 3-ketosteroid reductase Adrenals, Brain, Prostate oup.com
AKR1C1 20α(3α)-HSD 20-ketosteroid and 3-ketosteroid reductase Peripheral tissues mdpi.com
AKR1C3 Type 2 3α(17β)-HSD 17-ketosteroid and 3-ketosteroid reductase Prostate, Breast tissue frontiersin.orgmdpi.com

Other Enzymes Implicated in Aldosterone Ring-A Reduction

While the primary pathway for this compound formation in humans involves hepatic enzymes, research has indicated that enzymes from other sources can also perform this transformation. Notably, studies on the human gut microbiome have shown that certain anaerobic bacteria can metabolize aldosterone. The bacterium Clostridium innocuum has been demonstrated to convert aldosterone specifically into this compound, highlighting a potential role for gut flora in modulating aldosterone metabolism. nih.gov

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating complex mixtures into their individual components. irejournals.comsemanticscholar.org This separation is essential for the accurate quantification of specific analytes like 3alpha,5alpha-tetrahydroaldosterone, especially in complex biological samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of steroid metabolites. In the context of this compound analysis, HPLC is often coupled with a detection method, such as fluorescence or chemiluminescence, after a derivatization process to enhance sensitivity.

One developed HPLC method with fluorescence detection allows for the simultaneous determination of 3alpha,5beta-tetrahydroaldosterone (a stereoisomer of the target compound) and cortisol in human urine. nih.gov This method involves enzymatic hydrolysis to release the free steroids, followed by isolation using a combination of Sephadex G-25M column and a Bond-Elut C18 cartridge. The isolated compounds are then oxidized to form glyoxal (B1671930) derivatives, which are subsequently converted into fluorescent quinoxalines. nih.gov These fluorescent derivatives are then separated on a reversed-phase column and quantified. nih.gov The detection limits for this method were reported to be 0.45 ng/mL for 3alpha,5beta-tetrahydroaldosterone. nih.gov

Another sensitive HPLC method utilizes chemiluminescence detection for the determination of 3alpha,5beta-tetrahydroaldosterone in human urine. nih.gov Similar to the fluorescence-based method, it involves enzymatic hydrolysis, isolation, and oxidation to a glyoxal derivative. nih.gov This derivative is then reacted to form a chemiluminescent quinoxaline, which is separated via a reversed-phase column and detected. nih.gov This technique boasts a detection limit of 0.6 pmol/ml (220 pg/ml) in urine. nih.gov

ParameterHPLC with Fluorescence Detection nih.govHPLC with Chemiluminescence Detection nih.gov
Analyte(s) 3alpha,5beta-Tetrahydroaldosterone, Cortisol3alpha,5beta-Tetrahydroaldosterone
Sample Type Human UrineHuman Urine
Sample Preparation Enzymatic hydrolysis, Sephadex G-25M, Bond-Elut C18Enzymatic hydrolysis, Sephadex G-25M, Bond-Elut C1
Derivatization Oxidation to glyoxal, conversion to fluorescent quinoxalineOxidation to glyoxal, conversion to chemiluminescent quinoxaline
Detection Limit 0.45 ng/mL0.6 pmol/mL (220 pg/mL)

Gas Chromatography (GC) Considerations

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a well-established and highly specific technique for steroid analysis. sciex.com However, a significant consideration for GC-based analysis of steroids like this compound is the requirement for derivatization. sciex.comresearchgate.net This is because steroids are generally not volatile enough for direct GC analysis. The derivatization process, often involving the formation of trimethylsilyl (B98337) ethers, increases the volatility of the analytes, allowing them to be vaporized and separated in the gas phase. researchgate.netahajournals.org

While GC-MS offers high specificity and sensitivity, the extensive sample preparation, including the derivatization step, can be time-consuming. sciex.com Despite this, GC-MS has been successfully used to identify and quantify aldosterone (B195564) metabolites, including tetrahydroaldosterone (B195565) isomers, in various biological samples. nih.govendocrine-abstracts.orgendocrine-abstracts.orgnih.gov For instance, a study on rabbit urine utilized GC-MS to identify 3alpha,5beta-tetrahydroaldosterone and 3beta,5alpha-tetrahydroaldosterone in the monoglucosiduronate fraction after enzymatic hydrolysis and chromatographic separation. nih.gov Another study used GC-MS to profile urinary corticosteroids in normal volunteers, measuring the excretion rates of several metabolites including tetrahydroaldosterone. endocrine-abstracts.org

Mass Spectrometry (MS) Approaches for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and sensitive quantification of steroids. sciex.comontosight.ainih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high sensitivity, specificity, and simplified sample preparation compared to GC-MS. sciex.comontosight.ai This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.govbohrium.comnih.gov

A validated LC-MS/MS method has been developed for the simultaneous quantification of aldosterone, its precursor 18-hydroxycorticosterone, and its metabolite tetrahydroaldosterone in human urine. nih.govbohrium.com This method involves a solid-phase extraction for sample cleanup, followed by separation on a reversed-phase column and detection by a triple quadrupole mass spectrometer. nih.govbohrium.com The lower limit of quantification for tetrahydroaldosterone was established at 25 pg/mL. nih.govbohrium.com Another LC-MS/MS method for the simultaneous measurement of urinary aldosterone and tetrahydroaldosterone reported a lower limit of quantification of 0.5 nmol/L for both analytes. researchgate.net

The advantages of LC-MS/MS include its ability to analyze multiple steroids in a single run and its high specificity, which minimizes interference from other structurally similar compounds. sciex.comnih.gov

ParameterMethod 1 nih.govbohrium.comMethod 2 researchgate.net
Analytes Aldosterone, 18-hydroxycorticosterone, TetrahydroaldosteroneAldosterone, Tetrahydroaldosterone
Sample Type Human UrineHuman Urine
Sample Preparation Solid-phase extractionEnzymatic hydrolysis, organic solvent extraction
Lower Limit of Quantification 25 pg/mL0.5 nmol/L

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS), such as Quadrupole-Orbitrap MS (Q-Orbitrap-MS), offers even greater selectivity and accuracy for steroid analysis compared to standard LC-MS/MS. researchgate.netnih.gov HRMS provides highly accurate mass measurements, which aids in the confident identification of compounds and the separation of isobaric interferences (compounds with the same nominal mass but different elemental compositions). researchgate.net

An ultra-performance liquid chromatography-quadrupole-Orbitrap mass spectrometry (UPLC-Q-Orbitrap-MS) method has been developed for the analysis of seven steroid hormones in human tears, demonstrating the sensitivity of this approach with limits of detection ranging from 0.12 to 0.86 pg/µL. rsc.org While this study did not specifically include this compound, it highlights the potential of HRMS for trace-level steroid analysis. The use of HRMS can reduce background noise and prevent the overestimation of analyte concentrations. researchgate.net

Immunoassay-Based Detection Methods

Immunoassays are analytical methods that utilize the specific binding between an antibody and its antigen to measure the concentration of a substance. ontosight.ai While immunoassays for aldosterone are commercially available, they are known to have limitations regarding specificity. sciex.comnih.govresearchgate.netoup.com

A significant issue with aldosterone immunoassays is cross-reactivity with other steroid hormones and metabolites, including tetrahydroaldosterone. nih.gov This cross-reactivity can lead to an overestimation of aldosterone concentrations, particularly at the lower end of the measurement range. nih.gov Studies comparing immunoassay results with those from LC-MS/MS have consistently shown that immunoassays yield higher aldosterone values. nih.govresearchgate.netoup.com The discrepancy is thought to be partly due to the presence of water-soluble metabolites like tetrahydroaldosterone glucuronide, which can cross-react with the antibodies used in the immunoassay. researchgate.net

Despite these limitations, immunoassays are still used in clinical settings, and advancements in assay development, such as fully automated chemiluminescent enzyme immunoassays (CLEIA), aim to improve speed and performance. ahajournals.org However, for research and applications requiring high accuracy and specificity, mass spectrometry-based methods are generally preferred. researchgate.net

Development and Validation of Radioimmunoassays

Radioimmunoassays (RIAs) have historically been a cornerstone in the measurement of steroid hormones and their metabolites due to their high sensitivity. While RIAs were developed for the major metabolite of aldosterone, 3alpha,5beta-tetrahydroaldosterone, specific and validated radioimmunoassays exclusively for this compound are not prominently documented in scientific literature. The focus of RIA development has largely been on the more abundant 5beta-isomer. thieme-connect.comnih.gov

For instance, a radioimmunoassay was developed for unconjugated 3alpha,5beta-tetrahydroaldosterone to measure its excretion rates in hypertensive patients. nih.gov Another RIA was designed to directly measure 3alpha,5beta-tetrahydroaldosterone-glucuronide in urine, which simplified the assay by eliminating the need for a hydrolysis step. thieme-connect.com However, the antibody and standards for this direct assay are reportedly no longer available. thieme-connect.com The development of such assays typically involves:

Antiserum Production: Generating specific antibodies by immunizing animals with a derivative of the target steroid conjugated to a carrier protein.

Radiolabeling: Preparing a radiolabeled version of the steroid (e.g., with tritium, ³H) to act as a tracer.

Assay Procedure: A competitive binding reaction where the unlabeled steroid in the sample or standard competes with the radiolabeled steroid for a limited number of antibody binding sites.

Separation and Counting: Separating the antibody-bound from the free radiolabeled steroid and measuring the radioactivity to determine the concentration of the steroid in the sample.

Given the structural similarity between the 5alpha and 5beta isomers, significant cross-reactivity would be a major challenge in developing a specific RIA for this compound, necessitating highly specific antibodies.

Sample Preparation and Extraction Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, aiming to isolate the analyte from interfering endogenous substances, thereby enhancing the accuracy and sensitivity of detection. nih.govwindows.net The choice of extraction strategy depends on the biological matrix (e.g., urine, plasma) and the subsequent analytical technique.

A general workflow for sample preparation from biological matrices involves several key steps to ensure the sample is in a suitable form for analysis. The primary goals are to produce a liquid sample of low viscosity with minimal particulate contaminants. windows.net

Table 1: General Steps in Sample Preparation for Steroid Analysis

Step Description Purpose
Homogenization/Dilution Biological fluids like plasma or serum are often diluted with a buffer. Tissues require homogenization in an appropriate solvent. To create a uniform sample and reduce matrix viscosity.
Hydrolysis For conjugated metabolites, enzymatic or chemical hydrolysis is performed. To liberate the free steroid from its glucuronide or sulfate (B86663) conjugate.
Extraction Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are used. To separate the analyte from the bulk of the sample matrix.
Purification/Cleanup Further purification steps may be necessary to remove co-extracted interferences. To improve the selectivity and sensitivity of the final analysis.

| Reconstitution | The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. | To concentrate the analyte and ensure compatibility with the detection method. |

Hydrolysis of Conjugated Metabolites

In the body, this compound is primarily conjugated with glucuronic acid to increase its water solubility for excretion in the urine. thieme-connect.com To measure the total amount of this metabolite, a hydrolysis step is necessary to cleave the glucuronide moiety.

Enzymatic hydrolysis using beta-glucuronidase is the most common and specific method for this purpose. thieme-connect.comthieme-connect.com This approach is preferred over acid hydrolysis, which can be harsh and may lead to the degradation of the steroid molecule. The sample is typically incubated with a solution containing beta-glucuronidase at an optimized pH and temperature to ensure complete cleavage of the conjugate before proceeding to the extraction step.

Solid-Phase Extraction and Pre-purification Techniques

Solid-phase extraction (SPE) is a widely used and highly effective technique for the extraction and pre-purification of steroids, including this compound, from complex biological matrices like urine and plasma. thermofisher.commdpi.com SPE offers several advantages over traditional liquid-liquid extraction, including higher recovery, better reproducibility, and reduced solvent consumption. thermofisher.com

The SPE process involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The selection of the sorbent is crucial for achieving selective extraction. For steroid analysis, polymeric reversed-phase sorbents are commonly employed. mdpi.com

A typical SPE procedure for extracting this compound from a biological sample would follow these steps:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol (B129727), followed by water or a buffer. This primes the sorbent for sample interaction. windows.net

Sample Loading: The pre-treated and hydrolyzed sample is loaded onto the cartridge. The nonpolar steroid analytes are retained on the reversed-phase sorbent, while polar components of the matrix pass through. windows.net

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any remaining polar interferences that might be weakly bound to the sorbent. windows.net

Elution: The retained this compound is then eluted from the cartridge using a stronger organic solvent, such as methanol or acetonitrile. This eluate contains the purified and concentrated analyte. windows.net

Table 2: Common Sorbents Used in Steroid Extraction via SPE

Sorbent Type Mechanism of Action Typical Analytes
Polymeric Reversed-Phase (e.g., Strata-X, Oasis HLB) Hydrophobic interactions A broad range of nonpolar to moderately polar compounds, including steroids. mdpi.com
C18 (Octadecyl) Hydrophobic interactions Nonpolar compounds.

| Ion Exchange | Electrostatic interactions | Charged compounds. |

Advancements in Detection Limits and Sensitivity

The development of advanced analytical techniques, particularly those coupling chromatography with mass spectrometry, has significantly improved the detection limits and sensitivity for steroid analysis, allowing for the quantification of low-abundance metabolites like this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid hormone analysis due to its high specificity and sensitivity. bohrium.com A recently developed LC-MS/MS method for the simultaneous quantification of aldosterone and its metabolite tetrahydroaldosterone (referring to the major 5-beta isomer) in human urine achieved a lower limit of quantification (LLOQ) of 25 pg/mL. bohrium.com This level of sensitivity is crucial for accurately measuring the concentrations of these compounds in clinical samples.

Furthermore, two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GCxGC-TOF MS) represents another significant advancement. researchgate.net This high-resolution technique provides superior separation power, which is essential for resolving the complex mixture of steroids present in biological samples. A study employing this method for comprehensive urinary steroid analysis reported limits of detection as low as ≤50 nM for a panel of 40 steroids. researchgate.net Such advancements enable more detailed and accurate profiling of steroid metabolism, including the precise measurement of minor metabolites like this compound.

Table 3: Comparison of Detection Methodologies for Steroid Analysis

Technique Typical Limit of Detection/Quantification Advantages Disadvantages
Radioimmunoassay (RIA) pg/mL range High sensitivity Use of radioactive materials, potential for cross-reactivity.
LC-MS/MS 25 pg/mL bohrium.com High specificity and sensitivity, ability to measure multiple analytes simultaneously. Higher equipment cost, potential for matrix effects.

| GCxGC-TOF MS | ≤50 nM researchgate.net | Excellent separation power for complex mixtures, high resolution. | Requires derivatization for many steroids, complex data analysis. |

Physiological and Receptor Interactions Non Clinical Focus

In vitro and In vivo Animal Model Studies of Biological Activity

The biological effects of 3α,5α-tetrahydroaldosterone (3α,5α-THA) have been investigated in various animal models, providing insights into its physiological role as a metabolite of aldosterone (B195564).

Comparative Studies with Aldosterone and other Metabolites in Animal Models

Studies in adrenalectomized male rats have been crucial in elucidating the mineralocorticoid activity of aldosterone metabolites. The potency of these compounds is often assessed by their ability to alter urinary electrolyte excretion, specifically by promoting sodium retention (antinatriuretic activity) and potassium excretion (kaliuretic activity).

A clear hierarchy of mineralocorticoid activity has been established, with aldosterone being the most potent. Its 5α-reduced metabolite, 5α-dihydroaldosterone (5α-DHA), exhibits significant antinatriuretic activity, ranging from 7% to 17% of that of aldosterone, while its kaliuretic activity is comparatively lower at 0.7% to 2.7%. nih.gov Further metabolism to 3α,5α-THA results in a further reduction in activity. Nevertheless, 3α,5α-THA still demonstrates measurable mineralocorticoid effects. nih.gov

Interestingly, the 5α-reduced metabolites, in general, exhibit a greater antinatriuretic than kaliuretic effect. nih.gov This dissociation of effects suggests a potential for differential regulation of sodium and potassium balance by these metabolites compared to aldosterone. In vitro studies using the isolated toad bladder model have also shown that both 5α-DHA and 3α,5β-THA can increase the short-circuit current, indicative of active ion transport, although to a lesser extent than aldosterone. nih.gov

Table 1: Comparative Mineralocorticoid Activity of Aldosterone and its Metabolites in Adrenalectomized Rats

CompoundOverall Mineralocorticoid Activity (relative to Aldosterone)Antinatriuretic Activity (% of Aldosterone)Kaliuretic Activity (% of Aldosterone)
Aldosterone Most Potent100%100%
5α-Dihydroaldosterone (5α-DHA) > 3α,5α-THA7 - 17%0.7 - 2.7%
3α,5α-Tetrahydroaldosterone (3α,5α-THA) > 3α,5β-THAData not specifiedData not specified
3α,5β-Tetrahydroaldosterone (3α,5β-THA) > 3β,5α-THA~1%Data not specified
3β,5α-Tetrahydroaldosterone (3β,5α-THA) > 5β-DHA0.1 - 0.4%Data not specified
5β-Dihydroaldosterone (5β-DHA) > 3β,5β-THAData not specifiedData not specified
3β,5β-Tetrahydroaldosterone (3β,5β-THA) Least Potent0.15%Data not specified
Data synthesized from multiple sources. nih.gov

Interaction with Mineralocorticoid Receptors (MR) and Glucocorticoid Receptors (GR)

The biological actions of 3α,5α-THA are mediated through its interaction with steroid receptors, primarily the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR).

Receptor Binding Affinity and Specificity Studies (cellular and tissue level)

Studies using adrenalectomized rat renal slices and cytosol have provided data on the binding affinity of aldosterone metabolites to both MR and GR. 5α-Dihydroaldosterone, the immediate precursor of 3α,5α-THA, shows a notable ability to compete with [3H]aldosterone for binding to the MR, with a relative binding affinity of 18.9% compared to aldosterone itself. nih.gov In contrast, its affinity for the GR is significantly lower, at only 1.9% of that of dexamethasone. nih.gov

Direct binding data for 3α,5α-THA is less abundant. However, studies on its isomers provide some context. For instance, 3β,5α-tetrahydroaldosterone has a relative competitive activity of 1.26% for the MR. nih.gov It is important to note that even with low binding affinity, a compound can elicit a biological response. For example, 3α,5β-tetrahydroaldosterone has negligible competitive activity for either MR or GR, yet it exhibits weak but definite mineralocorticoid activity, suggesting potential alternative mechanisms of action. nih.gov

The co-expression of GR can potentiate MR-mediated transcription, particularly in response to aldosterone. uliege.be This potentiation appears to be exerted by stabilizing the productive binding of the MR/aldosterone complex to chromatin, even in the absence of a GR agonist. uliege.be This interaction highlights the complexity of steroid receptor signaling in tissues where both receptors are present.

Table 2: Relative Binding Affinity of Aldosterone Metabolites to Rat Kidney Receptors

CompoundReceptorRelative Binding Affinity (%)Reference Compound
5α-Dihydroaldosterone Mineralocorticoid Receptor (MR)18.9%Aldosterone
5α-Dihydroaldosterone Glucocorticoid Receptor (GR)1.9%Dexamethasone
3β,5α-Tetrahydroaldosterone Mineralocorticoid Receptor (MR)1.26%Aldosterone
3β,5β-Tetrahydroaldosterone Mineralocorticoid Receptor (MR)0.05%Aldosterone
3α,5β-Tetrahydroaldosterone Mineralocorticoid Receptor (MR)NegligibleAldosterone
3α,5β-Tetrahydroaldosterone Glucocorticoid Receptor (GR)NegligibleDexamethasone
Data from adrenalectomized rat renal slices and cytosol. nih.gov

Enzymatic Regulation of Local Steroid Milieu and Intracrinology

The local concentration and activity of 3α,5α-THA are tightly controlled by the enzymatic machinery within specific tissues, a concept known as intracrinology. This local regulation allows for tissue-specific modulation of mineralocorticoid and glucocorticoid signaling, independent of circulating hormone levels.

The formation of 3α,5α-THA from aldosterone is a two-step process catalyzed by 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD). nih.gov 5α-reductase reduces the double bond in the A-ring of aldosterone to produce 5α-dihydroaldosterone. wikipedia.org Subsequently, 3α-HSD converts the 3-keto group of 5α-DHA to a 3α-hydroxyl group, yielding 3α,5α-THA. nih.gov

These enzymes are expressed in various tissues, including the liver and kidney, which are key sites of aldosterone metabolism. nih.govnih.gov The liver is a primary site for the catabolism of steroid hormones, where different isoforms of 5α-reductase and 3α-HSD work to inactivate and prepare androgens and other steroids for excretion. nih.gov In androgen target tissues, these enzymes can also locally synthesize potent androgens. nih.gov

In the kidney, the expression of these enzymes allows for the local production of aldosterone metabolites. This intracrine metabolism is significant as it can modulate the activation of MR and GR within the renal tubules. For instance, the local conversion of aldosterone to less active metabolites like 3α,5α-THA can fine-tune the mineralocorticoid response. The expression of UGT2B7, an enzyme that glucuronidates aldosterone and its metabolites, has been demonstrated in the proximal tubules of the kidney, suggesting a mechanism for local inactivation and clearance. nih.gov This is particularly relevant given that the MR is primarily expressed in the distal tubules, hinting at a two-cell mechanism for aldosterone action and metabolism in the kidney. nih.gov

The activity of these metabolic enzymes can be influenced by various factors. For example, dietary sodium intake can regulate the 5α-reductase pathway of aldosterone metabolism in the liver of male rats. This demonstrates that the local steroid milieu is not static but can be dynamically regulated by physiological stimuli.

Role in Neurosteroid Research

Classification and Synthesis within the Neurosteroid Family

3alpha,5alpha-tetrahydroaldosterone belongs to the class of neurosteroids, which are steroids synthesized de novo in the brain, spinal cord, and peripheral nerves, or are metabolites of peripheral steroids that cross the blood-brain barrier. nih.govresearchgate.net The synthesis of neurosteroids like this compound occurs in various neural cells, including neurons and glial cells. researchgate.netportlandpress.com The foundational precursor for all steroid hormones, including neurosteroids, is cholesterol. basicmedicalkey.comnih.gov

The general classification of neurosteroids includes pregnane (B1235032) derivatives, androstane (B1237026) derivatives, and aldosterone (B195564) metabolites. This compound falls under the latter category. Its synthesis is a multi-step enzymatic process. basicmedicalkey.com

Neurosteroidogenesis Pathways in the Nervous System

Neurosteroidogenesis refers to the pathways by which neurosteroids are synthesized from cholesterol or other steroid precursors within the nervous system. researchgate.net These pathways are crucial for the local production of neuroactive steroids that can rapidly modulate neuronal function. nih.gov

De Novo Synthesis from Cholesterol in Neural Tissues

The de novo synthesis of neurosteroids begins with the transport of cholesterol into the mitochondria of neural cells, a rate-limiting step facilitated by the steroidogenic acute regulatory protein (StAR). portlandpress.com Inside the mitochondria, the enzyme cytochrome P450 side-chain cleavage (P450scc) converts cholesterol to pregnenolone (B344588). researchgate.netnih.gov Pregnenolone then serves as a common precursor for the synthesis of various other neurosteroids through the action of a series of enzymes. nih.govnih.gov For instance, pregnenolone can be converted to progesterone (B1679170) by 3β-hydroxysteroid dehydrogenase (3β-HSD). researchgate.netportlandpress.com Progesterone can then be further metabolized to other neuroactive steroids.

Enzymes Involved in Neurosteroid Metabolism in the Central Nervous System

The metabolism of steroids into neuroactive forms within the central nervous system (CNS) is dependent on the presence and activity of specific enzymes. unimi.it Key enzymes in this process include 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenases. portlandpress.comunimi.it

Expression and Localization of 5alpha-Reductase in Neural Structures

5alpha-reductase is a critical enzyme that catalyzes the conversion of Δ4-3-keto steroids into their more potent 5alpha-reduced metabolites. nih.govsci-hub.se For example, it converts testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT) and progesterone to 5alpha-dihydroprogesterone (DHP). nih.govsci-hub.se

There are two main isoforms of 5alpha-reductase, type 1 and type 2, both of which are expressed in the CNS. nih.govnih.gov

5alpha-reductase type 1 is widely expressed throughout the rat brain at all stages of development and its expression is not dependent on androgens. nih.gov It is found in various neural cells, including neurons and glial cells like astrocytes and oligodendrocytes. unimi.itnih.gov

5alpha-reductase type 2 expression is more localized and is particularly noted during late fetal and early postnatal life in rats, with its expression being regulated by testosterone. sci-hub.senih.gov In adult animals, its expression appears to be more restricted, with notable presence in the hypothalamus and hippocampus, especially after stress. sci-hub.se It is also found in glial cells of the white matter and in motor neurons. unimi.it

The differential expression of these isoforms suggests distinct functional roles in brain development and function. nih.govsci-hub.se

Role of 3alpha-Hydroxysteroid Dehydrogenases in Neurosteroidogenesis

3alpha-hydroxysteroid dehydrogenases (3α-HSDs) are a family of enzymes that catalyze the reversible conversion of 3-keto steroids to 3α-hydroxy steroids. wikipedia.org This is a crucial step in the synthesis of potent neurosteroids like allopregnanolone (B1667786) from 5α-dihydroprogesterone. portlandpress.com Several isoforms of 3α-HSD exist, with varying substrate specificities and tissue distributions. ontosight.ai

In humans, isoforms such as AKR1C1, AKR1C2, and AKR1C3 are involved in neurosteroid metabolism. nih.gov For instance, AKR1C2 is suggested to be involved in the synthesis of neurosteroids, while AKR1C1 may play a role in their inactivation. nih.gov The expression of these enzymes is found in various brain regions, including the cortex and pituitary, indicating that specific brain areas have the capacity for local neurosteroid production. nih.gov The activity of 3α-HSDs is essential for modulating the levels of neuroactive steroids that can, in turn, influence neuronal excitability. ontosight.ai

Modulation of Neurotransmitter Receptors

Neurosteroids are known to exert rapid, non-genomic effects by modulating the function of various neurotransmitter receptors. nih.gov This modulation can be either positive or negative, leading to changes in neuronal excitability and synaptic transmission. msdmanuals.comfrontiersin.org

One of the most well-characterized targets for neurosteroids is the gamma-aminobutyric acid type A (GABAA) receptor . nih.gov For example, the neurosteroid 3alpha-hydroxy-5alpha-pregnan-20-one (allopregnanolone) is a potent positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of GABA. nih.govnih.gov This action contributes to the anxiolytic and sedative properties of such neurosteroids.

Neurosteroids can also modulate other receptor systems, including:

N-methyl-D-aspartate (NMDA) receptors : Some neurosteroids, like pregnenolone sulfate (B86663), act as negative modulators of the GABAA receptor and positive modulators of the NMDA receptor, thereby having an excitatory effect. nih.gov

Dopamine receptors : The neurosteroid 3alpha,5alpha-THP has been shown to affect dopamine-mediated behaviors, suggesting an interaction with the dopaminergic system. nih.gov

Sigma (σ) receptors : Certain neurosteroids have been found to bind to sigma receptors, which may contribute to their diverse pharmacological actions. nih.gov

The ability of neurosteroids to interact with multiple neurotransmitter receptor systems highlights their significant role in regulating a wide range of brain functions and behaviors. mdpi.com

Mechanism of Action on Receptor Subunits

The GABA-A receptor is a pentameric complex assembled from a variety of subunits (e.g., α, β, γ, δ). wikipedia.org The specific subunit composition determines the receptor's location, physiological properties, and pharmacological sensitivity. The binding sites for neurosteroids are located within the transmembrane domains of the receptor subunits, distinguishing them from other modulators like benzodiazepines, which bind at the interface of α and γ subunits. wikipedia.org

Table 1. Properties of major GABAA receptor subunit compositions and their sensitivity to neurosteroid modulation.

Implications for Central Nervous System Function (cellular and animal models)

The most direct evidence for the function of this compound in the central nervous system comes from studies on mineralocorticoid-induced hypertension. Research has shown that the inhibition of certain enzymes in the brain can lead to an accumulation of both aldosterone and its metabolite, 5a-tetrahydroaldosterone. oup.com This accumulation is linked to an increase in mineralocorticoid activity within the CNS, contributing to elevated blood pressure. oup.com

Mineralocorticoid receptors are located in several key brain regions involved in the regulation of blood pressure, fluid balance, and the stress response, including the hippocampus and hypothalamus. oup.com The action of aldosterone and its metabolites in these areas can influence sympathetic nervous system outflow and other pathways that control cardiovascular function. Therefore, this compound is implicated as a functional signaling molecule within the brain, participating in the central regulation of physiological processes historically attributed only to the periphery.

Interaction with Inflammatory Signals in Neural Tissues

Currently, there is a lack of specific research findings detailing the interaction between this compound and inflammatory signals within neural tissues. While other neurosteroids have been investigated for their anti-inflammatory properties, the specific role of this compound in neuroinflammation remains an area for future investigation.

Table of Mentioned Compounds

Table 2. Chemical compounds mentioned in the article.

Advanced Research Directions and Future Perspectives

Unexplored Metabolic Branches of 3alpha,5alpha-Tetrahydroaldosterone

While the primary metabolic pathway of aldosterone (B195564) to 3alpha,5beta-tetrahydroaldosterone is well-documented, the full spectrum of aldosterone's metabolic fate, including the pathways leading to and from this compound, is not entirely elucidated. thieme-connect.com The liver is the principal site of aldosterone metabolism, with the kidney playing a secondary role. thieme-connect.comresearchgate.net The initial and rate-limiting step in the major metabolic cascade is the reduction of the A-ring of aldosterone by 5beta-reductase, followed by the action of 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) to form 3alpha,5beta-tetrahydroaldosterone. thieme-connect.comresearchgate.net However, the formation of this compound involves the 5alpha-reductase enzyme. The subsequent metabolic conversions of this compound remain an area of active investigation.

Further research is needed to identify and characterize other potential metabolites of this compound. The administration of large, non-physiological doses of aldosterone has led to the identification of several minor metabolites, suggesting that alternative metabolic pathways may become more prominent under certain physiological or pathological conditions. thieme-connect.com Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in identifying and structurally characterizing these novel metabolites in biological fluids and tissues.

Moreover, the enzymatic machinery responsible for these unexplored metabolic branches requires detailed investigation. While 5alpha-reductase and 3alpha-HSD are known to be involved in the formation of this compound, the specific isoforms and their regulation in different tissues are not fully understood. Kinetic studies of these enzymes with this compound as a substrate could reveal the efficiency and directionality of these potential metabolic pathways.

Development of Novel Enzymatic Modulators Targeting this compound Pathways

The enzymes involved in the synthesis and metabolism of this compound, primarily 5alpha-reductase and 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD), represent promising targets for the development of novel therapeutic agents. nih.govnih.gov Modulators of these enzymes could offer a more targeted approach to regulating the effects of aldosterone, potentially with fewer side effects than current mineralocorticoid receptor antagonists.

The development of specific inhibitors or activators of the enzymes in the this compound pathway is a key area of future research. For instance, selective inhibitors of the specific 3alpha-HSD isoforms responsible for the conversion of dihydroaldosterone to this compound could be developed. nih.gov Conversely, activators of enzymes that metabolize this compound into inactive compounds could also be explored.

Natural compounds, such as certain flavonoids and phytoestrogens, have been shown to inhibit the activity of 3alpha-HSD. nih.govresearchgate.net These findings provide a starting point for the rational design and synthesis of more potent and selective small molecule modulators. High-throughput screening of chemical libraries against purified enzymes can accelerate the discovery of lead compounds. Subsequent structure-activity relationship studies will be crucial for optimizing the efficacy and selectivity of these modulators.

Advanced Animal Models for Studying Specific Physiological Roles

To dissect the specific physiological and pathophysiological roles of this compound, the development and use of advanced animal models are indispensable. nih.gov While existing animal models have provided valuable insights into aldosterone physiology, more sophisticated models are needed to specifically investigate the functions of its metabolites. nih.govnih.gov

Genetically engineered mouse models, such as knockout and knock-in models, are powerful tools for this purpose. nih.gov For example, a mouse model with a targeted deletion of the specific 3alpha-HSD isoform responsible for this compound synthesis would allow researchers to study the consequences of its absence. taconic.com Conversely, a knock-in model overexpressing this enzyme could help elucidate the effects of elevated this compound levels.

Humanized mouse models, in which mouse genes are replaced with their human counterparts, are particularly valuable for studying human-specific aspects of steroid metabolism. wada-ama.orgoup.comresearchgate.net The uPA+/+-SCID mouse model with a humanized liver has proven to be an effective tool for investigating human steroid metabolism in vivo. wada-ama.orgoup.comresearchgate.net Such models could be adapted to specifically study the metabolism of aldosterone to this compound and its subsequent effects.

Furthermore, the development of cell line models, such as the HAC15 human adrenocortical cell line, provides a valuable in vitro system for studying aldosterone production and its regulation. nih.govresearchgate.netbiorxiv.org These cell lines can be genetically manipulated to overexpress or silence specific enzymes in the this compound pathway, allowing for detailed mechanistic studies.

Comparative Physiology of this compound Across Species

Studying the comparative physiology of this compound across different vertebrate species can provide valuable insights into the evolution of steroid hormone signaling and its physiological significance. nih.govpnas.org The enzymes and receptors involved in steroidogenesis have undergone significant diversification throughout vertebrate evolution. nih.govarxiv.orgnih.gov

Comparative genomic and biochemical analyses can reveal how the pathways for this compound synthesis and action have evolved. For instance, comparing the sequences and kinetic properties of 5alpha-reductase and 3alpha-HSD from different species can shed light on the evolutionary pressures that have shaped their substrate specificities and regulatory mechanisms. nih.govpnas.org

Investigating the presence and physiological roles of this compound in non-mammalian vertebrates, such as fish, amphibians, and reptiles, could uncover conserved or divergent functions of this metabolite. The transition from aquatic to terrestrial life was a major event in vertebrate evolution that necessitated significant changes in osmoregulation, a process in which aldosterone plays a key role. arxiv.org Studying aldosterone metabolism in species that represent key evolutionary transitions can provide a unique perspective on the adaptation of steroid hormone systems.

The "ligand exploitation" model proposes that the evolution of new steroid hormone receptors allowed for the recruitment of pre-existing metabolic intermediates as novel signaling molecules. nih.gov Investigating whether this compound acts as a ligand for specific nuclear receptors in different species could provide further support for this model and deepen our understanding of the evolution of endocrine complexity. nih.govplos.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended to determine the structural configuration and purity of 3α,5α-Tetrahydroaldosterone in synthetic samples?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (particularly 1H^1H- and 13C^{13}C-NMR) to confirm stereochemistry at the 3α and 5α positions, supported by X-ray crystallography for absolute configuration validation. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (C21H32O5C_{21}H_{32}O_5) . Purity should be assessed via reverse-phase HPLC with UV detection (λ = 240 nm) and a C18 column, using acetonitrile/water gradients.

Q. How can researchers quantify 3α,5α-Tetrahydroaldosterone in biological matrices such as plasma or urine?

  • Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., D3D_3-labeled analogs) to minimize matrix effects. For lower-resource settings, competitive enzyme-linked immunosorbent assays (ELISAs) using polyclonal antibodies against the 3α-hydroxyl group can be validated against LC-MS/MS results. Cross-reactivity with structurally similar steroids (e.g., 5β-isomers) must be tested .

Q. What are the key considerations for designing in vitro studies to assess 3α,5α-Tetrahydroaldosterone’s receptor interactions?

  • Methodological Answer : Use radiolabeled 3H^3H-3α,5α-Tetrahydroaldosterone in competitive binding assays against mineralocorticoid receptor (MR) isoforms. Include positive controls (e.g., aldosterone) and negative controls (e.g., dexamethasone). Measure dissociation constants (KdK_d) via Scatchard analysis. For functional activity, co-transfection assays with MR-responsive luciferase reporters in HEK293 cells are recommended .

Advanced Research Questions

Q. How can contradictory data on 3α,5α-Tetrahydroaldosterone’s metabolic stability be resolved in different species?

  • Methodological Answer : Perform comparative metabolism studies using liver microsomes from human, rat, and zebrafish models. Identify phase I/II metabolites via LC-HRMS and quantify using kinetic parameters (VmaxV_{max}, KmK_m). For discrepancies, apply CRISPR-Cas9 knockout models to isolate specific cytochrome P450 (CYP) isoforms (e.g., CYP3A4/5) responsible for oxidation .

Q. What strategies optimize the synthesis of 3α,5α-Tetrahydroaldosterone stereoisomers to study structure-activity relationships (SAR)?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during ketone reduction steps to enforce 3α-configuration. For the 5α-position, employ catalytic hydrogenation with Wilkinson’s catalyst (RhCl(PPh3)3RhCl(PPh_3)_3) under H2H_2 pressure. Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .

Q. How can researchers distinguish between free and conjugated forms of 3α,5α-Tetrahydroaldosterone in excretion studies?

  • Methodological Answer : Hydrolyze conjugates (sulfates/glucuronides) using β-glucuronidase/arylsulfatase cocktails. Pre- and post-hydrolysis samples are analyzed via LC-MS/MS. Quantify free vs. conjugated ratios using isotopic dilution. For structural confirmation, apply MS/MS fragmentation patterns (e.g., m/z 375 → 357 for deconjugated aglycone) .

Data Analysis & Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships of 3α,5α-Tetrahydroaldosterone in hypertensive models?

  • Methodological Answer : Use nonlinear regression (log[agonist] vs. response) in GraphPad Prism to calculate EC50EC_{50} values. Apply mixed-effects models to account for inter-animal variability. For genomic data (e.g., RNA-seq), perform pathway enrichment analysis (KEGG/GO) with false discovery rate (FDR) correction .

Q. How should researchers validate conflicting hypotheses about 3α,5α-Tetrahydroaldosterone’s role in electrolyte balance vs. inflammation?

  • Methodological Answer : Design dual-endpoint studies measuring serum Na+/K+Na^+/K^+ ratios (flame photometry) and pro-inflammatory cytokines (IL-6, TNF-α via multiplex ELISA) in MR-knockout mice. Use multivariate analysis (MANOVA) to assess interaction effects. Reconcile contradictions via Mendelian randomization in human cohorts .

Tables for Methodological Reference

Analytical Method Comparison ELISA LC-MS/MS
Sensitivity1–10 ng/mL0.1–1 pg/mL
Cross-reactivity RiskHigh (structural analogs)Low (HRMS selectivity)
Sample ThroughputHigh (96-well plates)Moderate (20 samples/run)
Cost per Sample55–105050–100
Key Reference
Stereoisomer Synthesis Metrics 3α,5α 3β,5β
Enantiomeric Excess (ee)>98% (chiral HPLC)<2% (racemic mixture)
Catalytic SystemWilkinson’s catalyst (H2H_2)Pd/C (H2H_2)
Yield65–70%30–35%
Key Reference

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.